molecular formula C10H8F3N5 B1395334 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1334146-62-1

4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1395334
CAS No.: 1334146-62-1
M. Wt: 255.2 g/mol
InChI Key: YRNQYVLNNVGNGT-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl, pyridinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrimidine intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent, such as trifluoromethyl iodide, under appropriate conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyrimidine intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidinyl derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidinyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biology: It can be used as a probe to study biological processes and as a potential therapeutic agent.

    Industry: It can be used in the development of new catalysts and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The pyridinyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinyl-2-methoxypyridine
  • 4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine
  • 4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

IUPAC Name

[2-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-1-3-15-4-2-6/h1-5H,14H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNQYVLNNVGNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=N2)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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